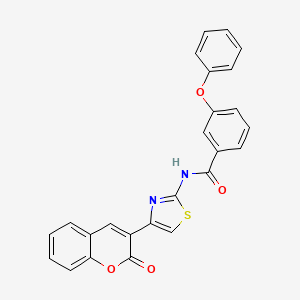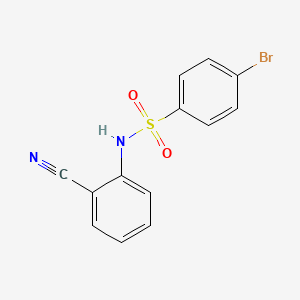
4-bromo-N-(2-cyanophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-bromo-N-(2-cyanophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H9BrN2O2S . It is part of a collection of rare and unique chemicals provided for early discovery researchers .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-(2-cyanophenyl)benzenesulfonamide” consists of a benzenesulfonamide core with a bromine atom at the 4-position and a 2-cyanophenyl group attached to the nitrogen atom of the sulfonamide group .Physical And Chemical Properties Analysis
The molecular weight of “4-bromo-N-(2-cyanophenyl)benzenesulfonamide” is 337.19 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Anticancer and Antimicrobial Agents
Benzenesulfonamide derivatives, such as 4-bromo-N-(2-cyanophenyl)benzenesulfonamide, have been studied for their potential as anticancer and antimicrobial agents . These compounds have been found to inhibit carbonic anhydrase IX, a gene that is overexpressed in many solid tumors . By selectively inhibiting this gene, these compounds can potentially serve as novel antiproliferative agents .
Inhibitor of Human Monoamine Oxidase (MAO)
Compounds similar to 4-bromo-N-(2-cyanophenyl)benzenesulfonamide have been evaluated as potential inhibitors of human monoamine oxidase (MAO) A and B . These enzymes play a crucial role in the metabolism of monoamine neurotransmitters. Therefore, their inhibition can have significant implications in the treatment of psychiatric and neurological disorders .
Antimicrobial Agents Against Gram-positive Pathogens
Compounds containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens . In particular, they have been found effective against Enterococcus faecium biofilm-associated infections .
Antioxidant Activity
These compounds have also been tested for their antioxidant activity . Antioxidants play a crucial role in protecting the body from damage caused by harmful molecules called free radicals. Therefore, these compounds could potentially be used in the development of antioxidant supplements or drugs .
Toxicity Testing
The toxicity of these compounds has been tested on freshwater cladoceran Daphnia magna Straus . This provides valuable information about the environmental impact of these compounds, which is crucial for assessing their safety and potential side effects .
Drug Design and In Silico Studies
These compounds have been used in drug design and in silico studies . In silico studies use computational methods to simulate and analyze the properties and behaviors of these compounds. This can help in predicting their potential effects and optimizing their structures for better efficacy .
Mechanism of Action
Target of Action
The primary target of 4-bromo-N-(2-cyanophenyl)benzenesulfonamide, also known as 2-{[(4-bromophenyl)sulfonyl]amino}benzenecarbonitrile, is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in conditions of hypoxia, where it helps maintain pH balance by facilitating the conversion of carbon dioxide to bicarbonate and protons .
Mode of Action
This compound acts as an inhibitor of CA IX . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its normal reaction . This inhibition disrupts the tumor cell’s ability to manage pH in hypoxic conditions, which can lead to a decrease in tumor cell survival and proliferation .
Biochemical Pathways
The inhibition of CA IX affects the carbon dioxide hydration pathway in tumor cells . This pathway is crucial for maintaining intracellular pH and facilitating tumor cell survival in hypoxic conditions . By inhibiting CA IX, the compound disrupts this pathway, potentially leading to an unfavorable environment for tumor cell survival .
Result of Action
The inhibition of CA IX by 4-bromo-N-(2-cyanophenyl)benzenesulfonamide can lead to a decrease in tumor cell survival and proliferation . This is due to the disruption of the carbon dioxide hydration pathway, which is crucial for maintaining intracellular pH and facilitating tumor cell survival in hypoxic conditions .
Action Environment
The action of 4-bromo-N-(2-cyanophenyl)benzenesulfonamide is influenced by the tumor microenvironment . Hypoxic conditions, which are common in solid tumors, lead to the overexpression of CA IX . Therefore, the efficacy of this compound may be particularly high in hypoxic tumors due to the high expression of its target . .
properties
IUPAC Name |
4-bromo-N-(2-cyanophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-11-5-7-12(8-6-11)19(17,18)16-13-4-2-1-3-10(13)9-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUDOPHVPJKXJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-cyanophenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2797281.png)
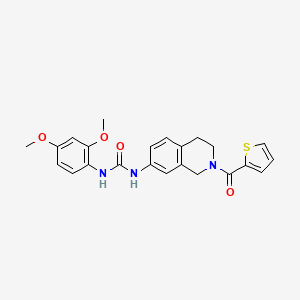
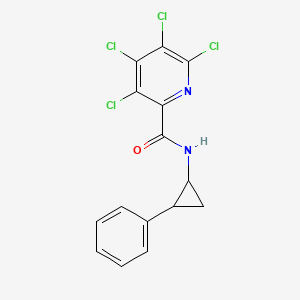
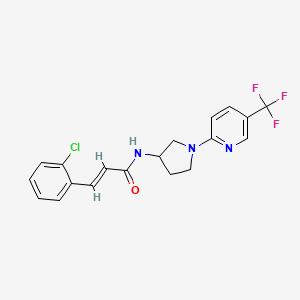
![N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2797289.png)

![7-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2797291.png)
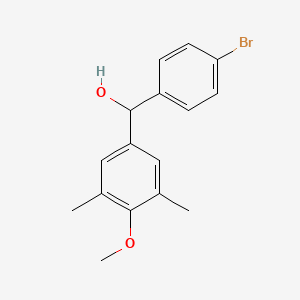
![2-chloro-6-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2797294.png)
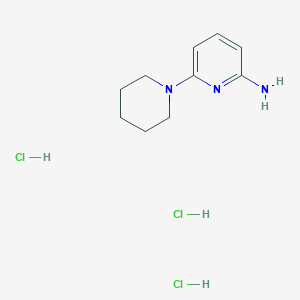
![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2797300.png)
![1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2797302.png)
![2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2797303.png)
